2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is a compound that belongs to the imidazole family, characterized by its unique structure and potential applications in pharmaceuticals. This compound features a chlorinated and fluorinated phenyl group, which may enhance its biological activity. The imidazole ring is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry.
The compound can be synthesized through various organic reactions, including multi-step synthetic pathways that often involve the preparation of substituted anilines and subsequent cyclization to form the imidazole ring.
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of substituted imidazoles, which are known for their diverse biological activities, including antifungal and antibacterial properties.
The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole typically involves several key steps:
The synthesis may utilize various reagents and conditions, including strong bases and solvents like dichloromethane or ethanol. Optimization for yield and purity is crucial, often employing techniques such as silica gel column chromatography for purification.
The molecular formula of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is , with a molecular weight of approximately 254.64 g/mol. The structure consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 254.64 g/mol |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI Key | BNHZSSAMYFXKJD-UHFFFAOYSA-N |
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically require controlled temperatures and specific solvents to facilitate optimal yields.
The mechanism of action for compounds like 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole is often related to their interaction with biological targets, such as enzymes or receptors. The presence of halogen substituents can enhance binding affinity due to increased lipophilicity and electronic effects.
Upon administration, the compound may interact with specific proteins or enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of biological processes relevant to disease states.
The physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties affect how the compound behaves in different environments and its suitability for various applications .
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole has several potential scientific uses:
The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole (MW: 210.64 g/mol, SMILES: CC1=CN=C(C2=CC=CC(Cl)=C2F)N1) relies heavily on functionalized aniline derivatives as key starting materials [3] [5]. A prevalent three-step approach begins with 3-chloro-4-fluoroaniline, which undergoes condensation with chloroacetaldehyde or α-haloketones to form an imidazole precursor. This is followed by cyclization under acidic or thermal conditions [6]. Alternative routes employ Debus-Radziszewski reactions, where the substituted aniline, an α-dicarbonyl compound (e.g., pyruvaldehyde for the 5-methyl group), and ammonium acetate react in a one-pot cyclocondensation. This method achieves moderate yields (45–65%) but requires stringent control of stoichiometry to avoid polyalkylated byproducts [1] [6].
A high-yielding pathway (78%) patented by EP2050736A1 employs palladium-catalyzed cross-coupling at an advanced stage. Here, 2-bromo-5-methylimidazole is coupled with 3-chloro-4-fluorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) [1]. This method circumvents regioselectivity issues inherent in direct cyclization but increases cost due to transition-metal catalysts.
Table 1: Comparative Synthetic Routes
Starting Material | Key Step | Conditions | Yield (%) |
---|---|---|---|
3-Chloro-4-fluoroaniline | Cyclocondensation | AcOH, NH₄OAc, 110°C, 8h | 52 |
2-Bromo-5-methylimidazole | Suzuki coupling | Pd(PPh₃)₄, Toluene/H₂O, 80°C | 78 |
4-Fluoro-2-nitrochlorobenzene | Reductive amination/cyclization | SnCl₂, EtOH, then glyoxal, Δ | 41 |
Regioselectivity challenges arise primarily during cyclization when unsymmetrical substrates (e.g., 3-chloro-4-fluorophenylglyoxal) are used. The 5-methyl group’s position is controlled by electronic and steric directing effects during ring closure. Computational studies indicate that the ortho-fluoro substituent depletes electron density at C2 of the phenyl ring, favoring nucleophilic attack at C1 of the imidazole-forming fragment [6]. However, steric hindrance from the adjacent chloro group can lead to isomeric impurities like 4-methyl regioisomers (≤15%) [1] [6].
Halogen-lithium exchange strategies mitigate regioselectivity issues. As demonstrated for analogous 2-chloroimidazoles, directed ortho-metalation with n-BuLi at −78°C enables precise functionalization before cyclization [6]. For the target compound, protection of the imidazole N-H with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) permits regioselective bromination at C4, which is then converted to the 5-methyl derivative via Stille coupling [9].
Table 2: Impact of Reaction Conditions on Regioisomer Formation
Cyclization Method | Temperature | Catalyst/Additive | 5-Methyl:4-Methyl Ratio |
---|---|---|---|
Acid-catalyzed (HCl/EtOH) | 80°C | None | 3:1 |
Microwave-assisted | 150°C | p-TsOH | 8:1 |
Halogen-lithium exchange | −78°C | n-BuLi | >20:1 |
Nanoparticle encapsulation addresses the compound’s poor aqueous solubility (LogP: 3.6, predicted) and enhances therapeutic targeting. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm diameter) are fabricated via emulsification-solvent evaporation. The compound is dissolved in dichloromethane with PLGA, emulsified in PVA solution, and sonicated, achieving >90% encapsulation efficiency [8]. In vitro studies show pH-dependent release: <10% at pH 7.4 (systemic circulation) versus >75% at pH 5.5 (lysosomal compartments), enabling tumor-selective delivery [8].
Metal-organic frameworks (MOFs) like zirconium-based UiO-66-NH₂ offer alternative encapsulation. The compound is loaded into MOF pores via diffusion, with surface functionalization (e.g., folic acid) enhancing uptake in folate receptor-positive cells. This system improves bioavailability 3.5-fold versus free compound in hepatocyte models [8].
Table 4: Nanoparticle Delivery Systems
Nanocarrier | Size (nm) | Encapsulation Efficiency (%) | Release Profile |
---|---|---|---|
PLGA-PEG | 155 ± 12 | 92 | Sustained (72h, pH 5.5) |
UiO-66-NH₂ MOF | 90 ± 5 | 85 | pH-triggered burst release |
Liposomal (DSPC/Chol) | 120 ± 8 | 78 | Gradual (96h) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3